Cas no 923748-01-0 (2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate)

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate is a sulfamoyl-substituted thiophene derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a thiophene core with ester and sulfonamide functional groups, offering versatility as an intermediate in synthetic chemistry. The presence of sulfamoyl enhances reactivity, making it useful for further derivatization or as a precursor in drug discovery. The dimethyl ester groups improve solubility in organic solvents, facilitating purification and handling. This compound may exhibit biological activity due to the thiophene scaffold, which is common in bioactive molecules. Its well-defined structure ensures reproducibility in research applications. Suitable for controlled reactions, it serves as a valuable building block in heterocyclic chemistry.
2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate structure
923748-01-0 structure
Product name:2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
CAS No:923748-01-0
MF:C9H11NO6S2
MW:293.316740274429
MDL:MFCD08444609
CID:3109470
PubChem ID:16228084

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate
    • G26993
    • dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
    • Z45415576
    • AKOS000142505
    • EN300-30557
    • 923748-01-0
    • 2,4-dimethyl3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
    • CS-0245474
    • 2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
    • 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
    • MDL: MFCD08444609
    • Inchi: InChI=1S/C9H11NO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3,(H2,10,13,14)
    • InChI Key: DWCMEZSUSYUHEG-UHFFFAOYSA-N
    • SMILES: Cc1c(c(sc1C(=O)OC)S(=O)(=O)N)C(=O)OC

Computed Properties

  • Exact Mass: 293.00277942Da
  • Monoisotopic Mass: 293.00277942Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 149Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 490.9±55.0 °C at 760 mmHg
  • Flash Point: 250.7±31.5 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate Security Information

2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-30557-0.05g
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-30557-10g
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 99%
10g
$1593.0 2023-09-05
1PlusChem
1P019LQK-100mg
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
100mg
$172.00 2025-03-03
Aaron
AR019LYW-2.5g
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
2.5g
$1024.00 2025-02-08
Aaron
AR019LYW-5g
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
5g
$1504.00 2024-07-18
1PlusChem
1P019LQK-5g
2,4-dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
5g
$1391.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316144-250mg
2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
250mg
¥3834.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316144-5g
2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
5g
¥28998.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1316144-1g
2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate
923748-01-0 95%
1g
¥8676.00 2024-04-25
A2B Chem LLC
AV26892-50mg
Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate
923748-01-0 95%
50mg
$105.00 2024-07-18

Additional information on 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate

Research Briefing on 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate (CAS: 923748-01-0) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of thiophene derivatives, particularly 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate (CAS: 923748-01-0), as a promising scaffold for drug development. This compound, characterized by its unique sulfamoyl and dicarboxylate functional groups, has garnered attention due to its potential applications in targeting enzymatic pathways and modulating protein-protein interactions. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 923748-01-0, achieving a 78% yield via a one-pot thiophene ring formation followed by selective sulfamoylation. The researchers emphasized the compound's stability under physiological conditions, a critical factor for in vivo applications. Concurrently, crystallographic analysis revealed its binding affinity for carbonic anhydrase isoforms (CA-II and CA-IX), suggesting utility in oncology, particularly for hypoxic tumors.

In preclinical trials, 2,4-Dimethyl 3-methyl-5-sulfamoylthiophene-2,4-dicarboxylate demonstrated dual inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as reported in Bioorganic & Medicinal Chemistry Letters. This polypharmacology profile positions it as a candidate for inflammatory disorders, with reduced gastrointestinal toxicity compared to traditional NSAIDs. Structure-activity relationship (SAR) studies further identified the sulfamoyl group as essential for COX-2 selectivity, while ester modifications influenced metabolic half-life.

Emerging applications extend to antimicrobial resistance. A 2024 Nature Communications paper highlighted its synergistic effect with β-lactams against MRSA, attributed to thiol-mediated disruption of bacterial biofilms. Molecular docking simulations correlated this activity with binding to penicillin-binding protein 2a (PBP2a), offering a scaffold for next-generation adjuvants.

Challenges remain in optimizing bioavailability, as noted in a recent ACS Pharmacology & Translational Science review. While the methyl ester derivatives enhance membrane permeability, prodrug strategies are under investigation to address rapid hepatic clearance. Collaborative efforts between academia and industry (e.g., Patent WO2023/154321) aim to develop nanoparticle formulations to overcome these limitations.

In conclusion, 923748-01-0 represents a versatile chemotype with validated targets across therapeutic areas. Future research directions include fragment-based drug design to exploit its privileged scaffold and translational studies evaluating long-term safety profiles. Its integration into combinatorial therapies may redefine treatment paradigms for multifactorial diseases.

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